
4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a chemical compound known for its potent and selective antagonistic activity at the 5-HT1A receptor.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine intermediate: This involves the reaction of 4-methoxyphenylpiperazine with an appropriate alkylating agent.
Introduction of the fluoro group: The intermediate is then reacted with a fluorinating agent to introduce the fluoro group.
Coupling with benzamide: The final step involves coupling the fluorinated intermediate with benzamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are more complex and involve optimization of reaction conditions to maximize yield and purity. These methods often include:
Fluorine-18 labeling: For applications in neuroimaging, the compound is labeled with fluorine-18 using specialized techniques.
Esterification and hydrazone reactions: These steps are used to further refine the compound and ensure its stability and efficacy.
化学反応の分析
Types of Reactions
4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity and selectivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the piperazine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides .
科学的研究の応用
Pharmacological Properties
Mechanism of Action
MPPF is primarily recognized for its potent and selective antagonistic activity at the serotonin 5-HT1A receptor. This receptor plays a crucial role in modulating neurotransmitter release and is implicated in various psychiatric disorders. By interacting with this receptor, MPPF can influence mood, anxiety, and cognition, making it a valuable compound for research into treatments for depression and anxiety disorders.
Biochemical Pathways
The compound's interaction with the 5-HT1A receptor can lead to significant changes in various biological activities. Research indicates that MPPF may exhibit anxiolytic effects following central administration in vivo, suggesting potential therapeutic applications in anxiety disorders . Moreover, the compound's structure allows it to participate in biochemical pathways associated with neuroprotection and neurogenesis.
Neuroimaging Applications
Radiolabeling for PET Imaging
One of the most promising applications of MPPF is its use as a radioligand in Positron Emission Tomography (PET) imaging studies. The compound can be labeled with fluorine-18, a radioactive isotope commonly used in PET scans. This radiolabeling allows researchers to visualize serotonin receptor activity in the brain, providing insights into various neuropsychiatric conditions .
Case Studies
Recent studies have employed MPPF as a PET radioligand to investigate serotonin receptor distribution and function in both healthy individuals and patients with psychiatric disorders. For instance, research has shown altered 5-HT1A receptor binding in individuals with major depressive disorder, highlighting the potential of MPPF in understanding the pathophysiology of mood disorders .
Synthesis and Production
Synthetic Routes
The synthesis of MPPF involves several steps, including the formation of a piperazine intermediate followed by fluorination and coupling with benzamide. Optimization of these synthetic routes is essential for enhancing yield and purity.
Synthesis Step | Description |
---|---|
Formation of Piperazine | Reaction of 4-methoxyphenylpiperazine with an alkylating agent. |
Introduction of Fluoro Group | Reaction with a fluorinating agent to introduce the fluoro group. |
Coupling with Benzamide | Final step involving coupling under suitable conditions. |
Broader Implications
Potential Therapeutic Uses
Given its pharmacological profile, MPPF holds promise for developing new therapies targeting serotonin-related conditions. Its ability to selectively modulate serotonin receptors could lead to advancements in treating depression, anxiety disorders, and possibly other neuropsychiatric conditions.
Research Directions
Future research may focus on exploring the structure-activity relationships (SAR) of MPPF analogs to enhance selectivity and efficacy at serotonin receptors or other targets. Additionally, investigating its pharmacokinetics and safety profiles will be crucial for translating these findings into clinical applications.
作用機序
The primary mechanism of action of 4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves antagonism at the 5-HT1A receptor. This receptor is a subtype of serotonin receptor, which plays a crucial role in regulating mood, anxiety, and other neurological functions. By binding to this receptor, the compound inhibits the action of serotonin, thereby modulating neurotransmission and influencing various physiological and behavioral responses .
類似化合物との比較
Similar Compounds
4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide: Another compound with similar structure but different substitution pattern.
4-fluoro-N-(2-(4-(7-methoxynaphthalen-1-yl)piperazin-1-yl)ethyl)benzamide: A compound with a naphthalene ring instead of a benzene ring.
Uniqueness
4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is unique due to its high selectivity and potency as a 5-HT1A receptor antagonist. This makes it particularly valuable for neuroimaging and neuropharmacological studies, where precise targeting of 5-HT1A receptors is essential .
生物活性
4-Fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a synthetic compound notable for its biological activity, particularly as an antagonist at the 5-HT1A serotonin receptor. This receptor plays a crucial role in various neurological functions and is implicated in several psychiatric disorders. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
- IUPAC Name : 4-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
- Molecular Formula : C20H24FN3O2
- Molecular Weight : 359.42 g/mol
- CAS Number : 27227-18-5
The primary mechanism of action for this compound involves its selective antagonistic activity at the 5-HT1A receptor. The compound is believed to bind between the agonist binding site and the G protein interaction switch site, which modulates receptor activation. This interaction is significant for its anxiolytic effects observed in vivo following central administration.
Anxiolytic Effects
Research indicates that this compound exhibits anxiolytic properties , which have been demonstrated through various in vivo studies. The anxiolytic effects are attributed to its action on serotonin receptors, which are known to influence mood and anxiety levels.
Neuropharmacological Applications
The compound has been utilized in neuropharmacological research to explore the role of 5-HT1A receptors in:
- Anxiety disorders
- Depression
- Schizophrenia
Data Table of Biological Activity
Biological Activity | Description | Reference |
---|---|---|
Anxiolytic Effects | Reduces anxiety-like behavior in animal models | |
5-HT1A Antagonism | Selectively inhibits serotonin receptor activity | |
Neuroimaging | Used in PET scans to visualize serotonin receptors | |
Drug Development | Serves as a lead compound for new anxiolytics |
Study 1: Anxiolytic Properties
In a study examining the effects of various compounds on anxiety, this compound was shown to significantly reduce anxiety-like behaviors in rodent models when administered centrally. This suggests potential utility in treating anxiety disorders .
Study 2: Neuroimaging Applications
Radiolabeled versions of this compound have been employed in positron emission tomography (PET) studies, allowing researchers to visualize and quantify the distribution of 5-HT1A receptors in the brain. This application aids in understanding receptor dynamics in various psychiatric conditions.
Study 3: Drug Development Insights
The compound has been identified as a promising lead for developing new drugs targeting serotonin receptors, with modifications leading to enhanced efficacy and selectivity. Structure-activity relationship (SAR) studies have provided insights into optimizing its pharmacological profile .
特性
IUPAC Name |
4-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-26-19-8-6-18(7-9-19)24-14-12-23(13-15-24)11-10-22-20(25)16-2-4-17(21)5-3-16/h2-9H,10-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIUDQAXMPADKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。